(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. A common approach is to start with a cyclohexanone derivative, which undergoes fluorination to introduce the fluorine atom. The tert-butyldimethylsilyl (TBS) group is then installed at a suitable position on the cyclohexane ring. Finally, the ethyl ester functionality is introduced via esterification. Detailed synthetic routes and optimization strategies can be found in the literature .
Molecular Structure Analysis
The molecular structure of (1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate reveals its stereochemistry and functional groups. The chiral centers at positions 1, 3, and 4 contribute to its enantiomeric purity. The TBS group provides protection for subsequent reactions, while the fluorine atom imparts unique reactivity. Computational studies and X-ray crystallography can provide further insights into its 3D arrangement .
Scientific Research Applications
Applications in Polymer Synthesis
(Ishizone et al., 2003) and (Mori et al., 1994) describe the use of tert-butyldimethylsilyl-protected compounds, similar to "(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate", in the synthesis of water-soluble polymethacrylates. These studies highlight the role of such compounds in anionic polymerization, yielding polymers with predictable molecular weights and narrow molecular weight distributions. This application is particularly significant in the field of polymer chemistry for the production of well-defined polymers.
Role in Stereoselective Synthesis
(Tewari et al., 2005), (Yakura et al., 1999), and (Lei, 2010) present the use of tert-butyldimethylsilyl-protected compounds in the stereoselective synthesis of various complex organic molecules. These studies demonstrate the utility of such compounds in facilitating reactions that yield products with specific stereochemistry, an important aspect in the synthesis of pharmaceuticals and complex organic molecules.
Applications in Medicinal Chemistry
Research represented by (Grieco et al., 1998), (Li et al., 1998), and (Franceschini et al., 2005) show the relevance of tert-butyldimethylsilyl-protected compounds in medicinal chemistry, particularly in the synthesis of complex molecules like steroids, peptidomimetics, and other bioactive compounds. These compounds play a crucial role in enabling reactions essential for the development of new drugs and therapeutic agents.
properties
IUPAC Name |
ethyl (1R,3S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluorocyclohexane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29FO3Si/c1-7-18-14(17)11-8-9-13(12(16)10-11)19-20(5,6)15(2,3)4/h11-13H,7-10H2,1-6H3/t11-,12+,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBXYIGBWGHFJD-AGIUHOORSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)F)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)F)O[Si](C)(C)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29FO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S,4S)-ethyl 4-((tert-butyldimethylsilyl)oxy)-3-fluorocyclohexanecarboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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